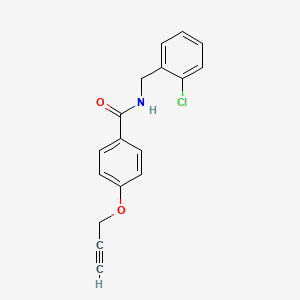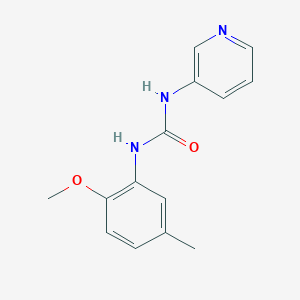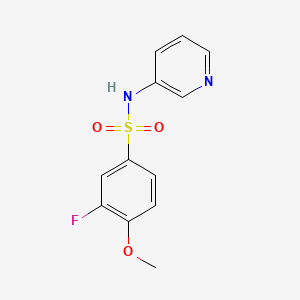![molecular formula C18H20N2O3 B5352066 5-methoxy-N-[(2,3,5-trimethyl-1H-indol-7-yl)methyl]-2-furamide](/img/structure/B5352066.png)
5-methoxy-N-[(2,3,5-trimethyl-1H-indol-7-yl)methyl]-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methoxy-N-[(2,3,5-trimethyl-1H-indol-7-yl)methyl]-2-furamide, commonly known as 5-MeO-MiPT, is a synthetic indole alkaloid that belongs to the tryptamine family. It is a potent psychoactive compound that has gained significant attention in the scientific community due to its unique chemical structure and potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 5-MeO-MiPT is not fully understood. However, it is believed to act primarily as a serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. This results in the release of serotonin and other neurotransmitters, leading to the observed physiological and psychological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-MeO-MiPT are diverse. It has been shown to cause an increase in heart rate, blood pressure, and body temperature. Additionally, it has been found to have effects on the gastrointestinal system, causing nausea and vomiting. Psychologically, it has been found to cause altered states of consciousness, including visual and auditory hallucinations, euphoria, and altered perception of time.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-MeO-MiPT in laboratory experiments is its potent psychoactive effects. This allows researchers to study the effects of serotonin receptor agonists on the central nervous system and potentially develop new therapeutic applications. However, one of the main limitations is the potential for abuse and the lack of understanding of the long-term effects of the compound.
Orientations Futures
There are several potential future directions for research on 5-MeO-MiPT. One potential avenue is the development of new therapeutic applications for the compound, specifically in the treatment of anxiety-related disorders and PTSD. Additionally, further research is needed to fully understand the mechanism of action and long-term effects of the compound. Finally, there is potential for the development of new synthetic analogs of 5-MeO-MiPT with improved therapeutic properties and reduced potential for abuse.
Méthodes De Synthèse
The synthesis of 5-MeO-MiPT involves the reaction between 5-MeO-DMT and 3-(2-chloroethyl)-2,4-dimethyl-1H-pyrrole-1-carboxylate. The reaction takes place in the presence of a catalyst and yields 5-MeO-MiPT as a white crystalline powder. The synthesis method is relatively simple and can be performed in a laboratory setting.
Applications De Recherche Scientifique
5-MeO-MiPT has been extensively studied for its potential therapeutic applications. It has been found to have significant effects on the central nervous system and has been shown to have antidepressant and anxiolytic properties. Additionally, it has been found to have potential applications in the treatment of post-traumatic stress disorder (PTSD) and other anxiety-related disorders.
Propriétés
IUPAC Name |
5-methoxy-N-[(2,3,5-trimethyl-1H-indol-7-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-10-7-13(17-14(8-10)11(2)12(3)20-17)9-19-18(21)15-5-6-16(22-4)23-15/h5-8,20H,9H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBMHIQMAAKGDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(N2)C)C)CNC(=O)C3=CC=C(O3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-ethyl-1-piperazinyl)-1-methyl-2-oxoethyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B5351990.png)
![N-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-morpholinyl)ethanamine](/img/structure/B5351992.png)

![3-(3-chlorophenyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5352005.png)

![4-benzyl-3-ethyl-1-[(2-ethylpyrimidin-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5352024.png)
![4-{[2-(3-chlorophenyl)-4-hydroxy-1-(3-methoxypropyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B5352031.png)
![5-amino-3-(4-methoxyphenyl)-4,8-dimethyl-7-oxo-6-azabicyclo[3.2.1]octane-1,2,2-tricarbonitrile](/img/structure/B5352038.png)

![5-chloro-2-methoxy-N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5352055.png)
![4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide](/img/structure/B5352058.png)
![4-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5352062.png)

![3,4-dimethyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5352080.png)